Pitavastatin 1-Phenylethylamide
Description
Pitavastatin 1-Phenylethylamide (CAS 573690-25-2) is a synthetic impurity identified during the manufacturing or storage of Pitavastatin, a third-generation statin used to manage hyperlipidemia. This compound is structurally characterized by the substitution of the carboxylic acid group in Pitavastatin with a 1-phenylethylamide moiety, resulting in altered physicochemical properties . As Impurity 10 in Pitavastatin’s impurity profile, it is critical to monitor and control its levels to ensure drug safety and compliance with regulatory standards .
Properties
Molecular Formula |
C₃₃H₃₃FN₂O₃ |
|---|---|
Molecular Weight |
524.63 |
Synonyms |
(3R,5S,E)-7-(2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)-3,5-dihydroxy-N-(1-phenylethyl)hept-6-enamide |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Chemical Properties of Pitavastatin 1-Phenylethylamide
The molecular structure of this compound includes a quinoline core substituted with a cyclopropyl group, a 4-fluorophenyl ring, and the 1-phenylethylamide side chain. This amide derivative differs from the parent drug (Pitavastatin acid) in its reduced polarity and increased lipophilicity due to the replacement of the carboxylic acid with a hydrophobic amide group .
Comparison with Ester Derivatives of Pitavastatin
Ester derivatives, such as Pitavastatin Ethyl Ester (CAS 167073-19-0) and Pitavastatin Methyl Ester (CAS 849811-78-5), are common synthetic byproducts or degradation products. These esters are formed during esterification steps in drug synthesis or storage under acidic conditions. Key distinctions include:
- Lipophilicity : The 1-Phenylethylamide group confers higher lipophilicity compared to methyl or ethyl esters, which may affect tissue distribution and clearance rates .
Table 1: Comparison of this compound with Ester Derivatives
| Compound | CAS Number | Structural Feature | Synthesis Pathway |
|---|---|---|---|
| This compound | 573690-25-2 | Amide substitution | Amidation side reaction |
| Pitavastatin Ethyl Ester | 167073-19-0 | Ethyl ester substitution | Esterification during synthesis |
| Pitavastatin Methyl Ester | 849811-78-5 | Methyl ester substitution | Esterification or degradation |
Comparison with Oxidized Derivatives of Pitavastatin
Oxidized derivatives, such as Pitavastatin 3-Oxo Acid and Pitavastatin 5-Oxo Calcium, arise from oxidation of the parent drug’s hydroxyl or dihydroxyheptenoic acid moieties. These compounds exhibit reduced HMG-CoA reductase inhibitory activity due to structural disruption of the pharmacophore . In contrast, this compound retains the intact quinoline and fluorophenyl groups, but its amide substitution likely abolishes statin activity by preventing binding to the enzyme’s active site.
Key Differences :
- Functional Groups : Oxidized derivatives contain ketone or carboxylate groups, while 1-Phenylethylamide features an amide bond.
- Biological Activity : Oxidized forms may retain partial activity, whereas amide derivatives are presumed inactive .
Analytical Methods for Detection and Differentiation
High-performance liquid chromatography with fluorescence detection (HPLC-FLD) has been validated for quantifying Pitavastatin in human plasma, demonstrating specificity against 30 common drugs . Structural differentiation relies on retention time shifts and mass spectrometry (MS) confirmation, as amide and ester derivatives exhibit distinct chromatographic behaviors due to polarity differences .
Implications for Pharmaceutical Quality Control
The presence of this compound and related impurities underscores the need for robust analytical protocols. Regulatory guidelines mandate impurity levels to remain below 0.15% for unidentified impurities and 0.10% for specified ones. Advanced techniques like HPLC-MS/MS are recommended for precise quantification, ensuring compliance with International Council for Harmonisation (ICH) standards .
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